1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Overview
Description
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClFN2O and a molecular weight of 220.67 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a fluoroethoxy group and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoroethoxy and ethylamine groups can undergo substitution reactions with other reagents to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving biological systems to understand its interactions and effects on different biological pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride can be compared with other similar compounds, such as:
- 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-methylamine hydrochloride
- 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-propylamine hydrochloride
These compounds share similar structural features but differ in the length and nature of the alkylamine chain. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Overview
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is a chemical compound characterized by the presence of a pyridine ring substituted with a fluoroethoxy group and an ethylamine moiety. Its molecular formula is with a molecular weight of approximately 220.67 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. These interactions can lead to modulation of various physiological processes, including neurotransmission and cellular signaling pathways. The exact mechanism may involve binding to neurotransmitter receptors or influencing enzyme activity, which is critical for its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : It may affect neurotransmitter systems, potentially influencing mood and cognitive functions.
- Cancer Research : Preliminary studies suggest it might modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in oncology.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Contains fluoroethoxy group | Potential neuropharmacological effects |
1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride | Contains trifluoroethoxy group | Enhanced lipophilicity; may exhibit different receptor interactions |
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-methylamine hydrochloride | Methyl group instead of ethyl | Variations in receptor binding affinity |
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-propylamine hydrochloride | Propyl group instead of ethyl | Altered pharmacokinetics compared to ethyl derivative |
Case Studies
Recent studies have explored the effects of this compound in various experimental models:
- In Vitro Studies : Laboratory experiments have shown that this compound can influence neuronal cell lines, indicating potential neuroprotective effects.
- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in modulating anxiety-like behaviors, suggesting its role as a potential anxiolytic agent.
- Cancer Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation, warranting further investigation into its anticancer properties.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Oxidation : To form corresponding oxidized products.
- Reduction : To modify functional groups.
- Substitution Reactions : Involving fluoroethoxy and ethylamine groups to create new derivatives.
Optimizing reaction conditions is crucial for achieving high yield and purity of the final product.
Properties
IUPAC Name |
1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O.ClH/c1-7(11)8-2-3-9(12-6-8)13-5-4-10;/h2-3,6-7H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXSKMRATVAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OCCF)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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